Cas no 1212460-78-0 (2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalate)

2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalate 化学的及び物理的性質
名前と識別子
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- 2-([(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]METHYL)AZEPANE OXALATE
- KM4559
- 2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalate
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- インチ: 1S/C13H26N2O.C2H2O4/c1-11-8-15(9-12(2)16-11)10-13-6-4-3-5-7-14-13;3-1(4)2(5)6/h11-14H,3-10H2,1-2H3;(H,3,4)(H,5,6)/t11-,12+,13?;
- InChIKey: HNAJHCGPJIRWJW-KOQCZNHOSA-N
- ほほえんだ: O1[C@@H](C)CN(C[C@H]1C)CC1CCCCCN1.OC(C(=O)O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 272
- トポロジー分子極性表面積: 99.1
2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM291281-1g |
(2R,6S)-4-(Azepan-2-ylmethyl)-2,6-dimethylmorpholine oxalate |
1212460-78-0 | 97% | 1g |
$232 | 2023-11-22 | |
TRC | R701073-100mg |
2-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}azepane Oxalate |
1212460-78-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662317-1g |
(2R,6S)-4-(azepan-2-ylmethyl)-2,6-dimethylmorpholine oxalate |
1212460-78-0 | 98% | 1g |
¥1891.00 | 2024-08-09 | |
TRC | R701073-50mg |
2-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}azepane Oxalate |
1212460-78-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | R701073-500mg |
2-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}azepane Oxalate |
1212460-78-0 | 500mg |
$ 320.00 | 2022-06-03 |
2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalate 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalateに関する追加情報
Introduction to 2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalate (CAS No. 1212460-78-0) in Modern Chemical Research
2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalate, identified by its unique Chemical Abstracts Service (CAS) number 1212460-78-0, represents a fascinating compound in the realm of pharmaceutical chemistry. This oxalate derivative of azepane, functionalized with a dimethylmorpholine moiety, has garnered attention due to its structural complexity and potential biological activity. The stereochemistry defined by the (2R,6S) configuration at the morpholine ring adds another layer of interest, making this molecule a subject of rigorous investigation in medicinal chemistry.
The compound’s core structure—a six-membered azepane ring substituted with a dimethylmorpholine group at the 4-position and an additional methyl group at the 2-position—provides a scaffold that is both rigid and flexible enough to interact with biological targets. The presence of the oxalate salt form suggests that this derivative may be designed for improved solubility or stability in certain environments, which is a common strategy in drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. The interplay between the nitrogen atoms of the morpholine ring and the aromatic system of the azepane core is hypothesized to play a crucial role in its interaction with potential therapeutic targets. This has led to investigations into its potential as a scaffold for kinase inhibitors, particularly those targeting aberrantly active kinases in cancer therapy.
The dimethylmorpholine moiety is particularly noteworthy, as it is a structural motif that has been explored in various drug candidates due to its ability to form hydrogen bonds and stabilize cationic species. Its incorporation into an azepane framework may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration or prolonged half-life. These attributes are critical for developing compounds that require systemic delivery or sustained action.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial assays suggest that it exhibits moderate affinity for certain protein kinases, though further optimization would be necessary to achieve high selectivity and potency. The stereochemical integrity of the (2R,6S)-configuration appears to be essential for these interactions, underscoring the importance of chiral synthesis in medicinal chemistry.
The oxalate salt form itself may offer advantages in formulation and delivery. Oxalates are known for their stability under various conditions and can improve crystallinity, which is beneficial for controlled-release formulations. This stability could also extend the shelf life of pharmaceutical products containing this compound, reducing waste and improving cost-effectiveness.
Emerging research also explores the use of such heterocyclic compounds in combination therapies. The structural features of 2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalate make it a candidate for synergistic interactions with other drugs targeting different pathways within a disease network. For instance, its kinase inhibition properties could complement therapies aimed at modulating downstream signaling cascades or tumor microenvironment dynamics.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the construction of the azepane ring via cyclization reactions and subsequent functionalization with the dimethylmorpholine group via nucleophilic substitution or metal-catalyzed coupling reactions. The introduction of the oxalate functionality likely involves esterification or salt formation under controlled conditions to ensure regioselectivity and high yield.
Green chemistry principles have been increasingly applied to improve the sustainability of drug synthesis. Researchers are exploring solvent-free reactions, catalytic methods that minimize waste, and biocatalytic approaches that use enzymes instead of harsh reagents. These innovations not only reduce environmental impact but also enhance scalability for industrial production.
The pharmacokinetic behavior of CAS No. 1212460-78-0 is another area of active investigation. In preclinical studies using animal models, researchers are evaluating parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Understanding these profiles is essential for determining optimal dosing regimens and identifying potential side effects before human trials.
Advanced analytical techniques play a pivotal role in characterizing this compound’s physicochemical properties and purity. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and conformational preferences. These data are critical for confirming synthetic success and ensuring batch-to-batch consistency.
The potential applications extend beyond oncology; this type of structurally complex molecule could also be explored for central nervous system (CNS) disorders or inflammatory diseases where kinase dysregulation is implicated. The ability to modulate protein-protein interactions through precise molecular design opens up diverse therapeutic avenues.
Collaborative efforts between academia and industry are accelerating the development pipeline for such novel compounds. Open science initiatives facilitate knowledge sharing through preclinical data sharing platforms and virtual screening programs that leverage artificial intelligence (AI) to predict drug-like properties early in discovery phases.
The regulatory landscape for new chemical entities like 2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalate is stringent but well-defined. Regulatory agencies require comprehensive toxicological studies before approving clinical trials involving humans. Good Laboratory Practice (GLP) guidelines ensure that these studies are conducted reliably across different laboratories worldwide.
Future directions may include exploring derivatives of this compound with modified side chains or additional functional groups to enhance potency or selectivity against specific targets. Structure-activity relationship (SAR) studies will guide these modifications by correlating changes in molecular structure with observed biological effects.
The economic viability of developing drugs based on such complex molecules cannot be overstated. Investment in research often requires years before commercialization occurs if promising leads fail later-stage trials; however strong initial preclinical evidence increases likelihood success thereby justifying expenditures over time span typical drug development project spans decades long period involving multiple teams interdisciplinary professionals working together achieve goal bringing safe effective treatments patients need meet unmet medical needs society faces today increasingly complex diseases requiring innovative solutions approach exemplified continued exploration areas like described herein promising future ahead field medicinal chemistry continues evolve address challenges global health community faces each day moving forward years come
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